molecular formula C9H10Cl2O B8719520 1-Chloro-3-(3-chloropropoxy)benzene

1-Chloro-3-(3-chloropropoxy)benzene

Cat. No.: B8719520
M. Wt: 205.08 g/mol
InChI Key: CDNYINFOKHHMND-UHFFFAOYSA-N
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Description

1-Chloro-3-(3-chloropropoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with a chlorine atom at position 1 and a 3-chloropropoxy group (-O-CH₂CH₂CH₂Cl) at position 3. The 3-chloropropoxy substituent introduces both ether and alkyl chloride functionalities, making the compound a versatile intermediate in organic synthesis. Such halogenated ethers are critical in pharmaceuticals, agrochemicals, and materials science, particularly in constructing complex heterocycles or functionalized polymers .

Properties

Molecular Formula

C9H10Cl2O

Molecular Weight

205.08 g/mol

IUPAC Name

1-chloro-3-(3-chloropropoxy)benzene

InChI

InChI=1S/C9H10Cl2O/c10-5-2-6-12-9-4-1-3-8(11)7-9/h1,3-4,7H,2,5-6H2

InChI Key

CDNYINFOKHHMND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Chain Length vs. Rigidity: The linear 3-chloropropoxy group in the target compound offers flexibility compared to the rigid phenoxy group in 1-chloro-3-(4-chlorophenoxy)benzene .
  • Symmetry : 1,4-Bis(3-chloropropoxy)benzene’s symmetry may enhance crystallinity, as evidenced by its resolved crystal structure and intermolecular interactions .

Key Observations :

  • Catalyst Efficiency : B(C₆F₅)₃ enables high-yield hydrochlorination of alkenes/alkynes, as seen in .
  • Solvent Systems : Polar aprotic solvents (e.g., acetone) and bases (K₂CO₃) are preferred for etherification reactions .

Spectroscopic Data

Comparative NMR and IR data highlight electronic environments:

Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (ν, cm⁻¹) Reference
1,4-Bis(3-chloropropoxy)benzene 2.21 (m, 4H), 3.75 (t, 4H), 4.06 (t, 4H) Not provided 3085, 1541, 814
1-Chloro-3-(2-fluoropropyl)benzene Not provided 13C shifts for CH₂F and CH₂Cl Not provided
1-Chloro-3-(1-chloroethyl)benzene Not provided 13C: Cl-C-CH₂ signals Not provided

Key Observations :

  • Alkoxy Chain Signals : Protons on the 3-chloropropoxy group (e.g., δ 2.21–4.06 in ) resonate downfield due to electronegative Cl and O atoms.
  • Branching Effects : Branched substituents (e.g., 2-chloro-2-methylpropyl in ) may split NMR signals due to diastereotopic protons.

Environmental and Regulatory Profiles

Halogenated aromatics often face regulatory scrutiny due to persistence and toxicity:

Compound Name log KOW (Predicted) BCF (L kg⁻¹) Regulatory Status Reference
1-Chloro-3-(4-chlorophenoxy)benzene High 4,969 Removed from REACH pre-registration (EU)
1,2-Dichloro-4-(trichloromethyl)benzene 4.8 4,572 Classified as vP (very persistent)

Key Observations :

  • Bioaccumulation : High BCF values (>4,500) in suggest strong lipid affinity, raising concerns for environmental accumulation .
  • Regulatory Trends: Phenoxy-substituted chlorobenzenes face stricter regulations due to LRTP (Long-Range Transport Potential) and toxicity .

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